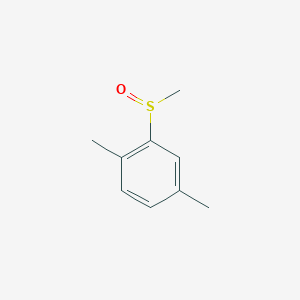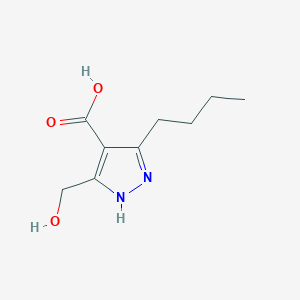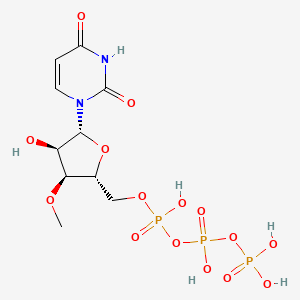
3'-O-Methyluridine 5'-(tetrahydrogen triphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) is a modified nucleoside triphosphate It is a derivative of uridine triphosphate, where the uridine base is methylated at the 3’ position and the triphosphate group is attached at the 5’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) typically involves the methylation of uridine followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions to ensure the formation of the triphosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and phosphorylation processes. The use of automated synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Purification steps such as chromatography are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the nucleoside.
Reduction: Reduced forms of the nucleoside.
Substitution: Substituted nucleoside derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular biology tools.
Mecanismo De Acción
The mechanism of action of 3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) involves its incorporation into RNA molecules during transcription. The methylation at the 3’ position can affect the stability and function of the RNA, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound can interact with various molecular targets, including RNA polymerases and ribonucleases, influencing the pathways involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyluridine triphosphate: Another modified nucleoside triphosphate with a methyl group at the 5’ position.
2’-O-Methyluridine 5’-(tetrahydrogen triphosphate): A similar compound with methylation at the 2’ position.
Uridine 5’-(tetrahydrogen triphosphate): The unmodified form of the nucleoside triphosphate.
Uniqueness
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) is unique due to its specific methylation pattern, which can confer distinct biochemical properties and potential therapeutic benefits. Its ability to be incorporated into RNA and affect its function sets it apart from other nucleoside triphosphates.
Propiedades
Fórmula molecular |
C10H17N2O15P3 |
|---|---|
Peso molecular |
498.17 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
Clave InChI |
PCXSUKAEWYEGIS-ZOQUXTDFSA-N |
SMILES isomérico |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


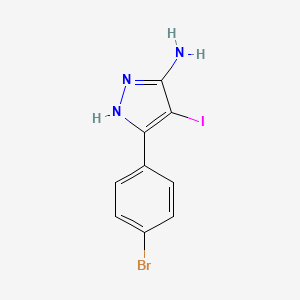

![1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
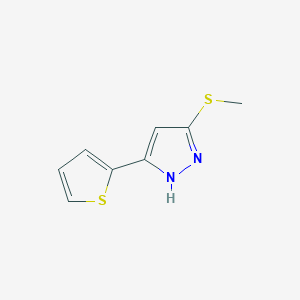
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
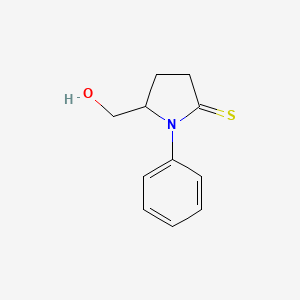
![3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12865214.png)
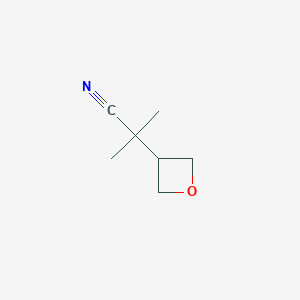

![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
